molecular formula C10H6BF3KNO B13346808 Potassium trifluoro(isoquinoline-4-carbonyl)borate

Potassium trifluoro(isoquinoline-4-carbonyl)borate

Katalognummer: B13346808
Molekulargewicht: 263.07 g/mol
InChI-Schlüssel: NMCXNIFFVJNMEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(isoquinoline-4-carbonyl)borate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. This compound is used as a reagent in various chemical transformations, including cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(isoquinoline-4-carbonyl)borate typically involves the reaction of isoquinoline-4-carbonyl chloride with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reactors, continuous flow systems, and more efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(isoquinoline-4-carbonyl)borate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and under an inert atmosphere to prevent oxidation.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds or other complex organic molecules, depending on the specific reaction and reagents used.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(isoquinoline-4-carbonyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biological molecules, such as peptides or nucleotides, to study their functions and interactions.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.

    Industry: It is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.

Wirkmechanismus

The mechanism of action of potassium trifluoro(isoquinoline-4-carbonyl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.

Vergleich Mit ähnlichen Verbindungen

Potassium trifluoro(isoquinoline-4-carbonyl)borate can be compared with other organotrifluoroborates, such as:

  • Potassium trifluoro(phenyl)borate
  • Potassium trifluoro(pyridine-3-carbonyl)borate
  • Potassium trifluoro(quinoline-4-carbonyl)borate

These compounds share similar reactivity patterns but differ in their specific applications and the types of products they form. This compound is unique in its ability to form isoquinoline-based products, which are valuable in the synthesis of pharmaceuticals and other complex organic molecules.

Eigenschaften

Molekularformel

C10H6BF3KNO

Molekulargewicht

263.07 g/mol

IUPAC-Name

potassium;trifluoro(isoquinoline-4-carbonyl)boranuide

InChI

InChI=1S/C10H6BF3NO.K/c12-11(13,14)10(16)9-6-15-5-7-3-1-2-4-8(7)9;/h1-6H;/q-1;+1

InChI-Schlüssel

NMCXNIFFVJNMEQ-UHFFFAOYSA-N

Kanonische SMILES

[B-](C(=O)C1=CN=CC2=CC=CC=C21)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.